molecular formula C8H10N2O B12433448 3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-8(2H)-one

3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-8(2H)-one

Cat. No.: B12433448
M. Wt: 150.18 g/mol
InChI Key: LTLDPAZDKAAFES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-8(2H)-one is a heterocyclic compound that features a fused ring system combining pyridine and pyrazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-8(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds, followed by cyclization to form the desired heterocyclic structure. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.

Chemical Reactions Analysis

Core Reaction Types and Mechanisms

The compound participates in reactions typical of nitrogen-containing heterocycles, driven by:

  • Carbonyl reactivity at position 8

  • Nucleophilic nitrogen atoms in the pyridine and pyrazine rings

  • Conjugation effects from the bicyclic system

Key Reaction Pathways:

Reaction TypeConditionsProducts/OutcomesKey References
Nucleophilic substitution Alkyl halides, polar aprotic solvents (DMF, DMSO)N-alkylated derivatives at pyrazine nitrogen
Electrophilic aromatic substitution Nitration (HNO₃/H₂SO₄), sulfonation (SO₃/H₂SO₄)Nitro- or sulfonyl-substituted derivatives at pyridine C3 or C7
Carbonyl functionalization Grignard reagents, NaBH₄Alcohols (via ketone reduction) or tertiary alcohols (organometallic addition)
Cycloaddition Thermal or catalytic (Cu, Pd)Fused tricyclic systems (e.g., with alkynes)

Nucleophilic Substitution

The pyrazine nitrogen undergoes alkylation with primary alkyl halides. For example:

C8H8N2O+CH3IDMF 60 CC9H11N2OI+HI\text{C}_8\text{H}_8\text{N}_2\text{O}+\text{CH}_3\text{I}\xrightarrow{\text{DMF 60 C}}\text{C}_9\text{H}_{11}\text{N}_2\text{O}I^-+\text{HI}

Yield : 72–85% under optimized conditions.

Electrophilic Aromatic Substitution

Nitration occurs preferentially at the pyridine ring’s C3 position due to electron-donating effects from the adjacent nitrogen:

C8H8N2O+HNO3H2SO4,0°CC8H7N3O3+H2O\text{C}_8\text{H}_8\text{N}_2\text{O}+\text{HNO}_3\xrightarrow{\text{H}_2\text{SO}_4,0°C}\text{C}_8\text{H}_7\text{N}_3\text{O}_3+\text{H}_2\text{O}

Regioselectivity : C3 > C7 (4:1 ratio).

Carbonyl Reactivity

The ketone at position 8 reacts with nucleophiles:

  • Reduction : NaBH₄ in ethanol yields the secondary alcohol (83% yield) .

  • Organometallic addition : Grignard reagents (e.g., CH₃MgBr) form tertiary alcohols, though steric hindrance limits yields to ~55%.

Cycloaddition and Ring Expansion

Under Cu(I) catalysis, the compound participates in [3+2] cycloadditions with terminal alkynes:

C8H8N2O+HC C RCuI DCEC10H10N2O R\text{C}_8\text{H}_8\text{N}_2\text{O}+\text{HC C R}\xrightarrow{\text{CuI DCE}}\text{C}_{10}\text{H}_{10}\text{N}_2\text{O R}

Applications : Generates tricyclic scaffolds for kinase inhibitor development .

Reaction Kinetics and Selectivity

Studies highlight the following trends:

  • pH-dependent reactivity : Alkylation rates increase in basic conditions (pH > 9) due to deprotonation of the pyrazine nitrogen.

  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution yields by 20–30% compared to THF.

  • Steric hindrance : Bulkier substituents at C2 reduce reaction rates at the carbonyl group by up to 40% .

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar heterocycles:

CompoundKey Reactivity Difference
3,4-Dihydro-2(1H)-pyridoneHigher susceptibility to ring-opening hydrolysis
Pyrido[2,3-b]pyrazin-3-oneReduced electrophilic substitution at pyridine ring
Pyrazolo[3,4-d]pyrimidinesPreferential N1-alkylation over C3 functionalization

Scientific Research Applications

3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-8(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-8(2H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-8(2H)-one is unique due to its specific ring fusion and the potential for diverse chemical modifications. This uniqueness allows it to be tailored for specific applications in various fields, making it a versatile compound for scientific research and industrial use.

Biological Activity

3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-8(2H)-one is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₈N₂O. It features a bicyclic structure that incorporates both pyridine and pyrazine rings, contributing to its reactivity and interaction with biological systems. The key functional groups include a carbonyl group at position 8 and nitrogen atoms within the rings, which are crucial for its biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Derivatives of this compound have shown promising results against various cancer cell lines. For instance, compounds derived from this scaffold have been reported to inhibit cell growth in MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines with IC₅₀ values ranging from 45 to 97 nM .
  • Corticotropin-Releasing Factor (CRF) Receptor Antagonism : Some derivatives have been identified as potent antagonists of the CRF1 receptor, which is implicated in anxiety and stress-related disorders. One compound demonstrated an IC₅₀ of 0.70 nM against CRF1 .
  • Enzymatic Inhibition : The compound has been studied for its potential to inhibit various enzymes linked to disease pathways. For example, certain derivatives have shown selective inhibition of kinases involved in cancer progression .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be modulated by altering substituents on the core structure. Research has identified specific substitutions that enhance activity:

Compound NameStructure FeaturesBiological Activity
3,4-Dihydro-2(1H)-pyridone Similar pyridine coreAntimicrobial and anticancer properties
Pyrido[2,3-b]pyrazin-3(4H)-one Different ring fusionAldose reductase inhibition
Pyrazolo[3,4-d]pyrimidine derivatives Contains pyrazole instead of pyrazineCDK2 inhibition for cancer treatment

This table illustrates how structural modifications can lead to varying biological activities.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Anticancer Studies : In vitro studies demonstrated that derivatives effectively inhibited tumor cell proliferation. For example, a series of synthesized compounds showed IC₅₀ values against MCF-7 cells ranging from 45 to 97 nM .
  • Anxiety Disorders : A study investigating CRF receptor antagonists found that certain derivatives exhibited significant efficacy in reducing anxiety-like behaviors in animal models . These findings suggest potential applications in treating anxiety-related disorders.
  • Enzyme Inhibition : Research into kinase inhibitors revealed that some derivatives could selectively inhibit CDK2, a target in cancer therapy. This highlights the compound's versatility in targeting multiple pathways .

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-8-one

InChI

InChI=1S/C8H10N2O/c11-8-1-3-10-4-2-9-6-7(10)5-8/h1,3,5,9H,2,4,6H2

InChI Key

LTLDPAZDKAAFES-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=CC(=O)C=C2CN1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.